2-(Pyrrolidin-3-ylsulfanyl)-1H-1,3-benzodiazole
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Overview
Description
2-(Pyrrolidin-3-ylsulfanyl)-1H-1,3-benzodiazole is a compound that features a benzodiazole ring fused with a pyrrolidine ring through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylsulfanyl)-1H-1,3-benzodiazole typically involves the formation of the benzodiazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of o-phenylenediamine with carbon disulfide to form the benzodiazole ring, followed by the nucleophilic substitution with a pyrrolidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-ylsulfanyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Alkylated or acylated benzodiazole derivatives.
Scientific Research Applications
2-(Pyrrolidin-3-ylsulfanyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-ylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The sulfur atom and the benzodiazole ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its antitumor properties.
Pyrrolidine-2,5-diones: Used in the treatment of central nervous system diseases.
Prolinol: Investigated for its anti-inflammatory and analgesic effects.
Uniqueness
2-(Pyrrolidin-3-ylsulfanyl)-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole ring and a pyrrolidine ring linked by a sulfur atom. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(14-10)15-8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) |
InChI Key |
FOYUFLWZLHKOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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